![molecular formula C10H8O3 B1272054 2-(Benzofuran-3-yl)acetic acid CAS No. 64175-51-5](/img/structure/B1272054.png)
2-(Benzofuran-3-yl)acetic acid
Overview
Description
2-(Benzofuran-3-yl)acetic acid is a compound with the molecular formula C10H8O3 . It is a reactive compound with a molecular electrostatic potential that is high enough to be considered as a good nucleophile . It has been shown to react with butyric acid, a gaseous compound .
Synthesis Analysis
The synthesis of 2-(Benzofuran-3-yl)acetic acid involves a reaction with METHYL-L-BENZOFURAN-3-YL acetate in absolute ethanol . The reaction mixture is brought to reflux, and after cooling down, the precipitate that forms is dissolved in ethyl acetate .Molecular Structure Analysis
The molecular structure of 2-(Benzofuran-3-yl)acetic acid includes a benzofuran ring attached to an acetic acid group . The compound has a molecular weight of 176.17 g/mol .Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is also a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 1.46 .Scientific Research Applications
Antifungal Applications
The compound has been synthesized and tested for its antifungal properties . It has shown activity against Fusarium oxysporum , a highly infectious pathogen that poses a significant threat to global agricultural production . This makes it a potential candidate for the development of novel antimicrobial agents, particularly antifungal agents .
Antimicrobial Applications
The development of novel antimicrobial agents has been explored from various perspectives, including chemical synthesis . The compound “2-(Benzofuran-3-yl)acetic acid” is part of this exploration, with potential applications in the fight against microbial infections .
Anti-tumor Applications
Benzofuran compounds, including “2-(Benzofuran-3-yl)acetic acid”, have shown strong biological activities such as anti-tumor . This makes them potential candidates for the development of new anticancer agents .
Antibacterial Applications
In addition to their antifungal and anti-tumor properties, benzofuran compounds also have antibacterial activities . This broadens their potential applications in the medical field .
Anti-oxidative Applications
Benzofuran compounds have demonstrated anti-oxidative activities . This suggests that they could be used in the development of treatments for diseases caused by oxidative stress .
Anti-viral Applications
Benzofuran compounds have also shown anti-viral activities . This makes them potential candidates for the development of new antiviral drugs .
Future Directions
Benzofuran and its derivatives, including 2-(Benzofuran-3-yl)acetic acid, have been identified as promising structures for the development of new therapeutic agents . They have been used in the treatment of various diseases and have potential applications in many fields of drug invention and development .
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown dramatic anticancer activities . The biological target EGFR, a member of the tyrosine kinase family, was chosen to carry out the docking study for newly synthesized hybrids .
Mode of Action
For instance, they have been found to have significant cell growth inhibitory effects in different types of cancer cells . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities . For instance, they have been shown to inhibit cell growth in various types of cancer cells .
Pharmacokinetics
The compound is described as a reactive compound with a molecular electrostatic potential that is high enough to be considered as a good nucleophile .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It’s worth noting that the compound is recommended to be stored in a sealed, dry environment, under -20°c , suggesting that temperature and moisture could potentially affect its stability.
properties
IUPAC Name |
2-(1-benzofuran-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVFCMIUUHJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376594 | |
Record name | 2-(benzofuran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzofuran-3-yl)acetic acid | |
CAS RN |
64175-51-5 | |
Record name | 2-(benzofuran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-benzofuran-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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